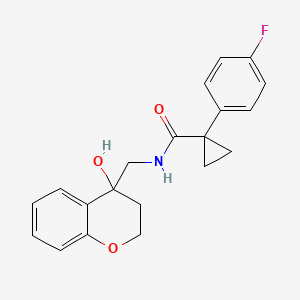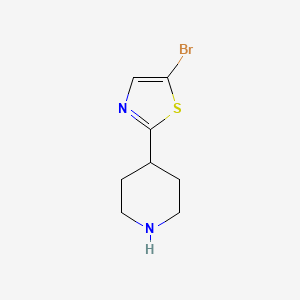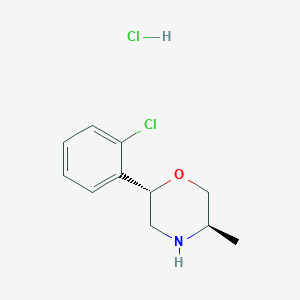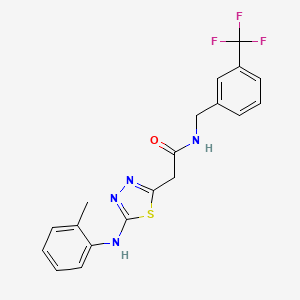
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide, also known as FCC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCC is a cyclopropane carboxamide derivative that is structurally similar to other compounds with known biological activity. In
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. The compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway. The compound has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells. This compound has also demonstrated antiviral activity against several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and high-quality product suitable for scientific research. This compound has demonstrated potential therapeutic applications for various diseases, including cancer, viral infections, and inflammatory disorders. However, there are also limitations to using this compound in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further research is needed to fully understand the biological effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the biological effects of this compound will provide insights into its potential therapeutic applications. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. This compound has demonstrated potential therapeutic applications for various diseases, and clinical trials will provide valuable information on its potential as a therapeutic agent. Additionally, further research is needed to optimize the synthesis method of this compound to yield high purity and high-quality product suitable for scientific research.
Synthesemethoden
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 4-hydroxychroman-4-ylmethylamine to form an intermediate product. This intermediate product is then reacted with cyclopropanecarboxylic acid to form this compound. The synthesis method of this compound has been optimized to yield high purity and high-quality product suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo, and the results suggest that this compound has potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been tested against viral infections and has demonstrated antiviral activity against several viruses. This compound has the potential to be used as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24)11-12-25-17-4-2-1-3-16(17)20/h1-8,24H,9-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKJGNDHOJVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)